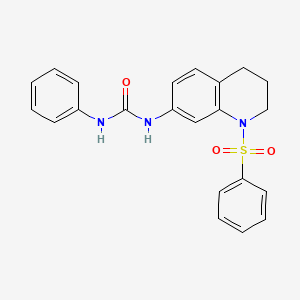

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

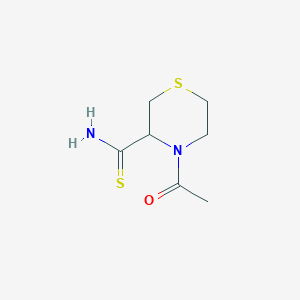

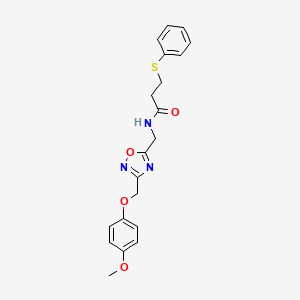

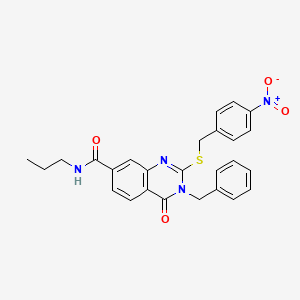

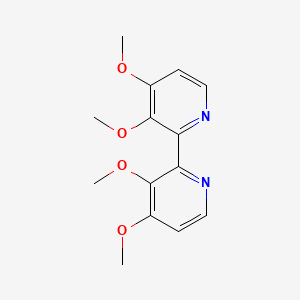

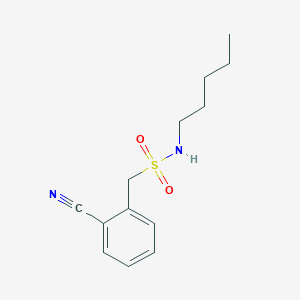

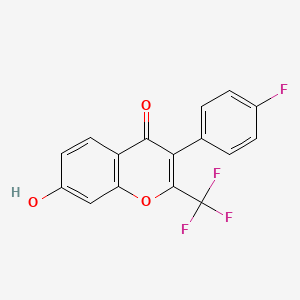

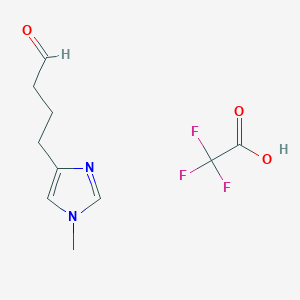

The compound “1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a complex organic molecule. It contains a phenyl group, a phenylsulfonyl group, a tetrahydroquinoline group, and a urea group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure (the tetrahydroquinoline ring). The phenylsulfonyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The phenylsulfonyl group could potentially undergo electrophilic aromatic substitution reactions, and the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenylsulfonyl group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications

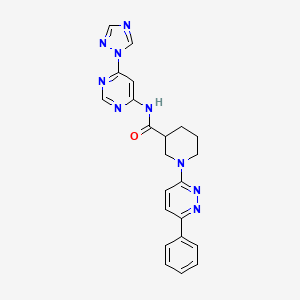

Inhibitory Potency and Selectivity in Medicinal Chemistry

Compounds related to 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea have been synthesized and evaluated for their phenylethanolamine N-methyltransferase (PNMT) inhibitory potency and selectivity. These compounds, particularly those with nonpolar substituents on the sulfonamide nitrogen, demonstrate high PNMT inhibitory potency and selectivity, offering potential applications in designing inhibitors that can penetrate the blood-brain barrier, relevant for neurological disorders treatment (Grunewald, Romero, & Criscione, 2005).

Environmental Impact and Dissipation in Agriculture

The environmental behavior of sulfonylurea herbicides, such as prosulfuron, has been extensively studied. Research on their dissipation rates under different soil pH levels and water contents reveals that these properties significantly influence the fate of sulfonylurea herbicides in agricultural fields, affecting their efficacy and environmental impact (Hultgren, Hudson, & Sims, 2002).

Synthetic Chemistry and Material Science

In synthetic chemistry, derivatives of 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea serve as precursors or intermediates in the synthesis of complex molecules and materials. For example, the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives explores the reactivity of related compounds towards various reagents, highlighting their utility in creating novel molecules with potential biological activities (Elkholy & Morsy, 2006).

Supramolecular Chemistry and Gel Formation

The formation of Ag-complexes with quinoline urea derivatives, including those structurally related to 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, has been investigated for their gelator behavior. This research demonstrates the potential of these compounds in forming supramolecular structures that could have applications in materials science and nanotechnology (Braga et al., 2013).

Anticancer Research

In the realm of anticancer research, certain derivatives have been developed as potent histone deacetylase (HDAC) inhibitors, demonstrating significant cytotoxicity against cancer cells, such as prostate cancer cells. This showcases their potential as lead compounds for developing new cancer treatments (Liu et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-14-13-17-8-7-15-25(21(17)16-19)29(27,28)20-11-5-2-6-12-20/h1-6,9-14,16H,7-8,15H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUDDBWAXDAHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-2-(p-tolyl)benzo[d]oxazole](/img/structure/B2936994.png)

![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)

![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)